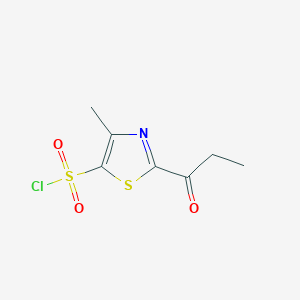
4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S2 and a molecular weight of 253.73 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride typically involves the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions to ensure the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines to form sulfonamides.
Electrophilic Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, making it a useful intermediate in the synthesis of more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and thiazole derivatives .
Scientific Research Applications
4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride
- 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride
- 5-Methyl-4-phenyl-2-(2-thienyl)-thiazole
Uniqueness
4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride is unique due to its specific structural features, including the propanoyl group at the 2-position and the sulfonyl chloride group at the 5-position of the thiazole ring.
Properties
Molecular Formula |
C7H8ClNO3S2 |
|---|---|
Molecular Weight |
253.7 g/mol |
IUPAC Name |
4-methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S2/c1-3-5(10)6-9-4(2)7(13-6)14(8,11)12/h3H2,1-2H3 |
InChI Key |
XVLUYHQCNYNOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=C(S1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


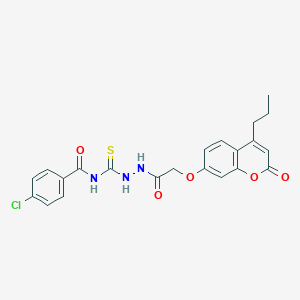

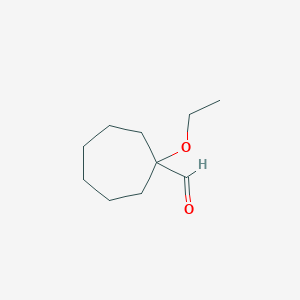
![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
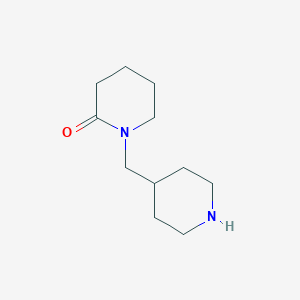
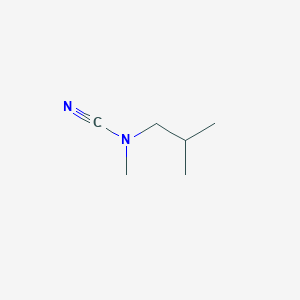
![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
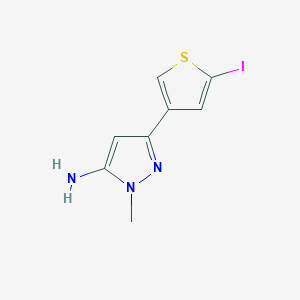
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)
![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
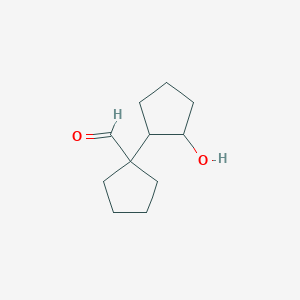
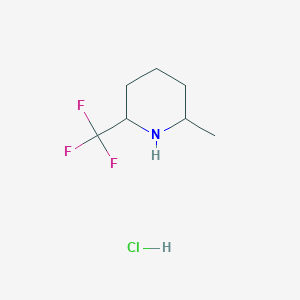
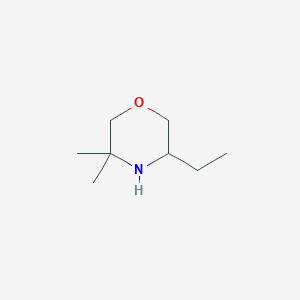
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
